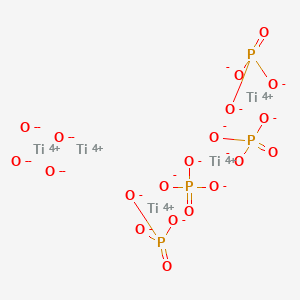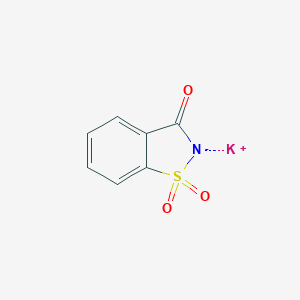
2-(1-Cyano-1-methylethyl)azocarboxamide
Descripción general
Descripción
“2-(1-Cyano-1-methylethyl)azocarboxamide” is a chemical compound with the CAS number 10288-28-5 . It has a molecular weight of 140.14 and its IUPAC name is (E)-2-(1-cyano-1-methylethyl)diazenecarboxamide . It is used in the synthesis of azobenzene side chain polymers derived from the bifunctional fumaric acid and itaconic acid .
Chemical Reactions Analysis
Azo compounds, including “2-(1-Cyano-1-methylethyl)azocarboxamide”, are widely used as radical initiators in the polymerization industry . They tend to decompose thermally, leading to thermal runaway accidents .Physical And Chemical Properties Analysis
“2-(1-Cyano-1-methylethyl)azocarboxamide” has a predicted density of 1.20±0.1 g/cm3, a melting point of 81-84°C, a predicted boiling point of 246.7±42.0 °C, a flashing point of 103°C, and a vapor pressure of 0.0267mmHg at 25°C . Its refractive index is 1.538 .Aplicaciones Científicas De Investigación
Application 1: Thermal Hazard Evaluation
- Summary of the Application : CABN is widely used as a radical initiator in the polymerization industry . However, due to its molecular structure, it tends to thermally decompose, leading to potential thermal hazards . Therefore, a comprehensive evaluation of its thermal hazards is crucial for safe industrial applications .
- Methods of Application or Experimental Procedures : The thermal decomposition behaviors of CABN under dynamic and adiabatic environments were investigated using differential scanning calorimetry and an accelerating rate calorimeter . Safety assessment parameters such as time to maximum rate under adiabatic condition (TMRad), temperature of no return, and self-accelerating decomposition (SADT) temperature were calculated based on thermokinetic analysis as well as curve fitting .
- Results or Outcomes : The results indicated that CABN decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products, which may cause a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Compared with commonly used azos, the shorter TMRad, lower SADT, and more heat from thermal decomposition reflect the potential thermal explosion hazards of CABN .
Safety And Hazards
“2-(1-Cyano-1-methylethyl)azocarboxamide” decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products . This can cause a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-cyanopropan-2-yliminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSAKVMRQYOFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N=NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044889 | |
| Record name | 2-(Carbamoylazo)isobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyano-1-methylethyl)azocarboxamide | |
CAS RN |
10288-28-5 | |
| Record name | 2-(Carbamoylazo)isobutyronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Carbamoylazo)isobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















